
KGA-2727
Overview
Description
KGA-2727 is a potent, selective, and orally active inhibitor of sodium-glucose cotransporter 1 (SGLT1), a membrane protein responsible for glucose and galactose absorption in the small intestine and heart . Developed by Kissei Pharmaceutical Co., Ltd., it exhibits high binding affinity with inhibition constant (Ki) values of 97.4 nM for human SGLT1 and 43.5 nM for rat SGLT1, demonstrating 140-fold (human) and 390-fold (rat) selectivity over SGLT2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis involves the reaction of 3-(4-hydroxy-3-methylphenyl)propylamine with 3-(β-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
The industrial production of KGA-2727 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
KGA-2727 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Case Studies
- Zucker Diabetic Fatty Rats : Chronic administration of KGA-2727 resulted in:
- Oral Glucose Tolerance Tests : In streptozotocin-induced diabetic rats, this compound significantly attenuated plasma glucose spikes following glucose loading, indicating its potential as an effective antidiabetic agent .
Protection Against Myocardial Infarction
Recent studies have indicated that this compound may also provide protective effects against ischemic heart conditions:
- Myocardial Infarction Studies : In experiments involving myocardial infarction induced by left anterior descending artery ligation in mice, this compound pretreatment improved left ventricular function and reduced cardiac remodeling markers such as myocardial fibrosis and hypertrophy .
Mechanisms of Cardioprotection
The cardioprotective effects of this compound are attributed to:
- Reduction of Cardiac Hypertrophy : The compound inhibited gene expressions associated with cardiac stress and hypertrophy (e.g., ANP, BNP) in post-infarction models.
- Decreased Fibrosis : It also reduced the expression of connective tissue growth factor (CTGF) and matrix metalloproteinase 3 (MMP-3), which are involved in cardiac fibrosis .
Data Summary Table
Mechanism of Action
KGA-2727 exerts its effects by selectively inhibiting the high-affinity sodium glucose cotransporter 1. This inhibition reduces glucose absorption from the gastrointestinal tract, leading to decreased plasma glucose levels. The compound also increases the level of glucagon-like peptide-1 in the portal vein, which further contributes to its antidiabetic effects .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism : Competitively inhibits SGLT1-mediated glucose transport, reducing postprandial hyperglycemia without increasing urinary glucose excretion (UGE) .
- Therapeutic Applications: Antidiabetic Effects: In Zucker diabetic fatty (ZDF) rats, chronic KGA-2727 treatment reduced plasma glucose, glycated hemoglobin, and preserved pancreatic β-cell function . Cardioprotection: Pretreatment with this compound attenuated myocardial infarction (MI)-induced ventricular remodeling, fibrosis, and heart failure in mice by suppressing SGLT1-mediated pathological signaling . D-Allose Absorption Regulation: this compound blocked intestinal absorption of the rare sugar D-allose via SGLT1, highlighting its role in modulating non-caloric sugar transport .
Selectivity Profiles of SGLT Inhibitors
Functional Comparisons
Intestinal Glucose Absorption
- This compound : Dose-dependently inhibits intestinal glucose absorption via SGLT1, improving postprandial hyperglycemia without UGE .
- Sotagliflozin : Dual inhibition reduces both intestinal absorption (via SGLT1) and renal reabsorption (via SGLT2), leading to UGE .
- Canagliflozin : Primarily targets SGLT2; weak SGLT1 inhibition limits intestinal effects .
Cardiac Effects
- This compound : Suppresses SGLT1 overexpression in MI-induced heart failure, reducing fibrosis and ventricular dysfunction .
Metabolic Outcomes
- This compound : Increases portal glucagon-like peptide-1 (GLP-1) levels, enhancing insulin secretion .
- Phlorizin: Non-specific inhibition causes glycosuria but lacks clinical relevance due to rapid metabolism .
Research Findings and Clinical Implications
- Unique Advantage of this compound : Its SGLT1 specificity avoids UGE-linked side effects (e.g., genital infections), making it suitable for patients with renal impairment .
- Limitations : Most studies are preclinical; SGLT1-KO models are needed to confirm target specificity .
- Competitors : Mizagliflozin and dual inhibitors like sotagliflozin are advancing in clinical trials, but this compound remains the best-characterized SGLT1 inhibitor mechanistically .
Biological Activity
KGA-2727 is a novel, selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), which plays a crucial role in glucose absorption in the gastrointestinal tract. This compound has demonstrated significant antidiabetic efficacy in various preclinical models, particularly in rodent studies. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound selectively inhibits SGLT1 with high affinity, showing Ki values of 97.4 nM for human SGLT1 and 43.5 nM for rat SGLT1, indicating a strong competitive inhibition mechanism . The selectivity ratios for SGLT2 compared to SGLT1 are 140 (human) and 390 (rat), highlighting its specificity for SGLT1 over other glucose transporters .
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits glucose uptake in cells expressing SGLT1 and SGLT2, demonstrating its potential as a therapeutic agent for managing postprandial hyperglycemia .
Rodent Models
This compound has been tested extensively in rodent models:
- Diabetic Rats : In streptozotocin-induced diabetic rats, this compound significantly reduced plasma glucose levels post-glucose loading, indicating improved glycemic control .
- Zucker Diabetic Fatty (ZDF) Rats : Chronic treatment with this compound resulted in decreased levels of plasma glucose and glycated hemoglobin (HbA1c). Additionally, it preserved glucose-stimulated insulin secretion and reduced urinary glucose excretion .
Case Study 1: Effects on Postprandial Hyperglycemia
In a study involving normal rats subjected to an oral glucose tolerance test, this compound administration led to a significant reduction in the elevation of plasma glucose levels after glucose intake. The residual glucose content in the gastrointestinal tract increased, suggesting that this compound effectively inhibits glucose absorption .
Case Study 2: Cardioprotective Mechanisms
Recent research indicates that this compound may offer cardioprotective effects by mitigating myocardial ischemia/reperfusion injury. Pretreatment with this compound was shown to protect against left ventricular remodeling post-myocardial infarction, potentially through its actions on SGLT1 .
Summary of Findings
Study Type | Model | Key Findings |
---|---|---|
In Vitro | Recombinant SGLT1/2 | Potent inhibition of glucose uptake with Ki values of 97.4 nM (human) and 43.5 nM (rat) |
In Vivo | Streptozotocin-induced diabetic rats | Reduced postprandial plasma glucose levels; improved glycemic control |
In Vivo | ZDF rats | Decreased plasma glucose and HbA1c; preserved insulin secretion |
Cardiovascular | Myocardial ischemia model | Protection against cardiac remodeling post-infarction |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of KGA-2727 as a selective SGLT1 inhibitor, and how does its selectivity ratio compare across species?
this compound competitively inhibits SGLT1 by binding to the glucose-binding site, as demonstrated by linear Dixon plot kinetics for human and rat isoforms . Its selectivity ratios (SGLT2/SGLT1 Ki values) are 140-fold (human) and 390-fold (rat), indicating species-specific binding affinity differences. Key parameters include:
- Human SGLT1 Ki: 97.4 nM
- Rat SGLT1 Ki: 43.5 nM . Methodological Insight: Use Dixon plot analysis to distinguish competitive vs. non-competitive inhibition in recombinant SGLT-expressing cell assays .
Q. Which preclinical models are validated for studying this compound's antidiabetic efficacy?
- Streptozotocin (STZ)-induced diabetic rats : Acute this compound administration reduces postprandial hyperglycemia in oral glucose tolerance tests (OGTTs) by inhibiting intestinal glucose absorption .
- Zucker diabetic fatty (ZDF) rats : Chronic treatment lowers plasma glucose, glycated hemoglobin (HbA1c), and improves pancreatic islet morphology . Methodological Insight: Pair OGTTs with histopathological analysis of pancreatic/renal tissues to assess long-term metabolic and structural outcomes .
Q. How does this compound modulate glucose-stimulated insulin secretion (GSIS) in diabetic models?
Chronic this compound treatment preserves GSIS in ZDF rats by reducing glucotoxicity, as evidenced by sustained insulin secretion during glucose challenges . This contrasts with SGLT2 inhibitors, which may impair GSIS due to urinary glucose excretion.
Advanced Research Questions
Q. What experimental evidence supports the competitive inhibition kinetics of this compound across SGLT isoforms?
Dixon plot analysis in recombinant SGLT-expressing cells shows linear inhibition for both human SGLT1 and SGLT2, confirming competitive binding. However, the higher Ki for SGLT2 (e.g., human SGLT2 Ki = ~13,636 nM) underscores isoform specificity . Methodological Insight: Use methyl-D-glucopyranoside (AMG) uptake assays with varying inhibitor concentrations to generate Dixon plots .
Q. How do acute vs. chronic this compound treatments differentially impact renal and pancreatic morphology?
- Acute : No direct renal effects observed in STZ rats, as this compound primarily targets intestinal SGLT1 .
- Chronic : In ZDF rats, improved renal distal tubule morphology and reduced urinary glucose output occur due to systemic glycemic control . Pancreatic islet preservation correlates with enhanced β-cell function . Methodological Insight: Combine longitudinal plasma glucose monitoring with immunohistochemistry to track tissue-specific outcomes.
Q. What are the limitations of current in vitro models for studying this compound's translational potential?
- Recombinant SGLT overexpression systems may not fully replicate in vivo transporter density or post-translational modifications .
- Rodent SGLT1 exhibits higher inhibitor affinity (rat Ki = 43.5 nM) than human SGLT1 (Ki = 97.4 nM), complicating cross-species extrapolation . Methodological Insight: Validate findings in human intestinal organoids or primary enterocyte cultures to bridge preclinical and clinical gaps.
Q. How does this compound influence glucagon-like peptide-1 (GLP-1) levels, and what are the implications for diabetes therapy?
Chronic this compound administration elevates portal vein GLP-1 in ZDF rats, likely due to delayed intestinal glucose absorption and enhanced L-cell stimulation . This dual action (SGLT1 inhibition + GLP-1 elevation) may synergize with GLP-1 receptor agonists in combinatorial therapies.
Q. Methodological Challenges and Contradictions
Q. Why do selectivity ratios for this compound vary between human and rat SGLT2?
The 390-fold selectivity in rats vs. 140-fold in humans suggests structural differences in SGLT2’s inhibitor-binding domain. Molecular docking studies are needed to clarify these disparities .
Q. How robust is the evidence for this compound's cardioprotective effects in diabetic models?
A 2020 study reported reduced myocardial infarction-induced ventricular remodeling in mice pretreated with this compound, possibly via improved glycemic control . However, this finding requires validation in larger models with direct cardiac SGLT1 expression analysis.
Q. Tables for Key Data
Parameter | Human SGLT1 | Rat SGLT1 | Human SGLT2 | Rat SGLT2 |
---|---|---|---|---|
Ki (nM) | 97.4 | 43.5 | ~13,636 | ~16,965 |
Selectivity Ratio (SGLT2/SGLT1) | 140 | 390 | — | — |
Source: |
Properties
IUPAC Name |
3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4O8/c1-14(2)21-18(25(30-29-21)38-26-24(35)23(34)22(33)19(13-31)37-26)12-16-5-6-17(11-15(16)3)36-10-4-8-28-9-7-20(27)32/h5-6,11,14,19,22-24,26,28,31,33-35H,4,7-10,12-13H2,1-3H3,(H2,27,32)(H,29,30)/t19-,22-,23+,24-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBARDSTXONTFS-MNDUUMEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105269 | |
Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201105269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666842-36-0 | |
Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666842-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201105269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.